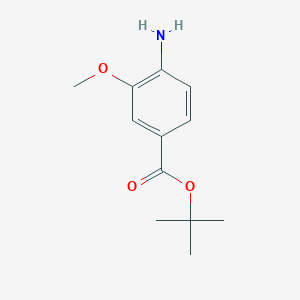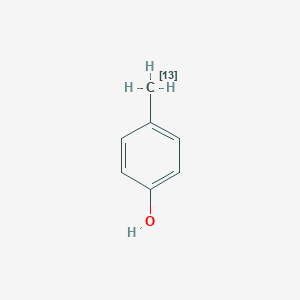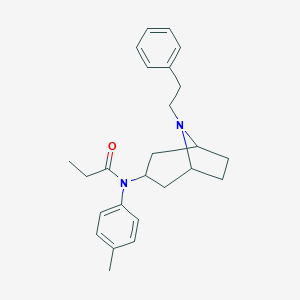
Velvalloy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Velvalloy is a unique alloy that has gained significant attention in the scientific community due to its impressive properties and potential applications. This alloy is a combination of vanadium, aluminum, and iron, which results in a material with exceptional strength, corrosion resistance, and high-temperature stability. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Velvalloy.
Aplicaciones Científicas De Investigación
Velvalloy has a wide range of scientific research applications due to its unique properties. One of the most promising applications is in the field of aerospace engineering, where the alloy's high-temperature stability and corrosion resistance make it an ideal material for use in aircraft engines and other high-temperature applications. Additionally, Velvalloy has potential applications in the automotive industry, where it could be used to produce lightweight, high-strength components.
Mecanismo De Acción
The mechanism of action of Velvalloy is not well understood at this time. However, it is believed that the alloy's unique combination of vanadium, aluminum, and iron results in a material with exceptional strength and corrosion resistance.
Efectos Bioquímicos Y Fisiológicos
There is currently no research on the biochemical and physiological effects of Velvalloy. However, it is important to note that this alloy is not intended for use in medical applications and should not be ingested or used in contact with the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Velvalloy has several advantages for use in lab experiments. The alloy's exceptional strength and high-temperature stability make it an ideal material for use in experiments that require high-stress conditions. Additionally, Velvalloy's corrosion resistance makes it a suitable material for use in experiments that involve exposure to corrosive substances.
However, there are also limitations to using Velvalloy in lab experiments. The alloy is relatively expensive compared to other materials, which can limit its use in experiments with limited funding. Additionally, Velvalloy's unique properties can make it difficult to work with, requiring specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on Velvalloy. One potential area of research is in the development of new synthesis methods that could reduce the cost of producing the alloy. Additionally, further research is needed to understand the mechanism of action of Velvalloy and to identify new applications for the alloy in various industries.
Conclusion
In conclusion, Velvalloy is a unique alloy with exceptional properties that make it an ideal material for use in various scientific research applications. The alloy's high-temperature stability, corrosion resistance, and exceptional strength make it a promising material for use in aerospace and automotive engineering. While there is still much to learn about the mechanism of action of Velvalloy, the future of this alloy looks bright, with potential applications in various industries.
Métodos De Síntesis
The synthesis of Velvalloy involves a combination of vanadium, aluminum, and iron in a specific ratio. The alloy is typically produced through a process called powder metallurgy, which involves the mixing of raw materials in a ball mill. The mixture is then pressed into a compact shape and sintered at a high temperature to form a solid alloy.
Propiedades
Número CAS |
117797-11-2 |
|---|---|
Nombre del producto |
Velvalloy |
Fórmula molecular |
Ag72Cu3Sn25 |
Peso molecular |
10925 g/mol |
InChI |
InChI=1S/72Ag.3Cu.25Sn |
Clave InChI |
HFEAJCJRCCXBTK-UHFFFAOYSA-N |
SMILES |
[Cu].[Cu].[Cu].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
SMILES canónico |
[Cu].[Cu].[Cu].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
Sinónimos |
Velvalloy |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



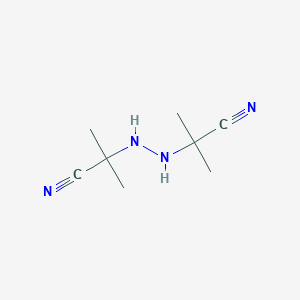
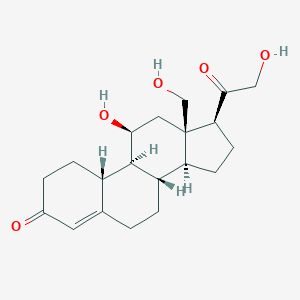
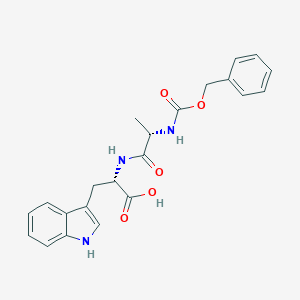
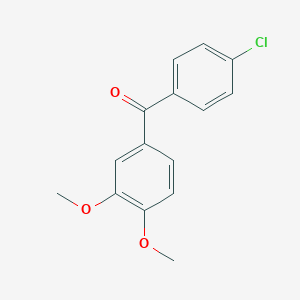
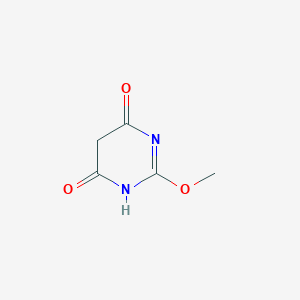
![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)
![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)
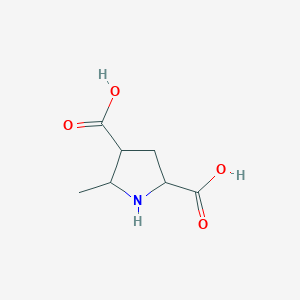
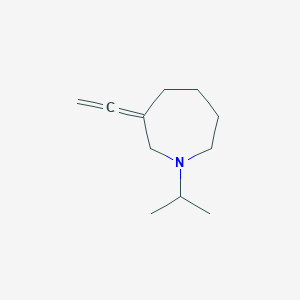
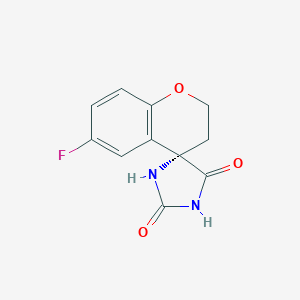
![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)
